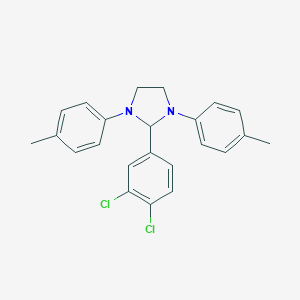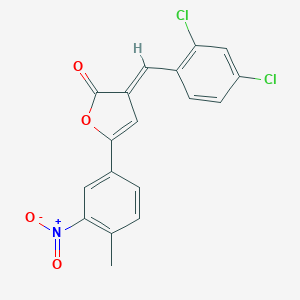![molecular formula C32H26F3N5O3 B395704 3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395704.png)
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzhydryl group, a piperazine ring, a benzodioxole moiety, and a trifluoromethyl group, all of which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzhydryl group: This step often involves the use of benzhydryl chloride in the presence of a base such as potassium carbonate.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions using piperazine and suitable leaving groups.
Incorporation of the benzodioxole moiety: This step may involve the use of benzodioxole derivatives under specific reaction conditions.
Addition of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities with the benzhydryl group.
Gabapentin: Contains a piperazine ring, similar to the piperazine moiety in the compound.
Pentobarbital: Exhibits similar pharmacological properties.
Uniqueness
3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of structural features, including the trifluoromethyl group and the benzodioxole moiety, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C32H26F3N5O3 |
|---|---|
分子量 |
585.6g/mol |
IUPAC名 |
(4-benzhydrylpiperazin-1-yl)-[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C32H26F3N5O3/c33-32(34,35)28-18-25(23-11-12-26-27(17-23)43-20-42-26)37-30-24(19-36-40(28)30)31(41)39-15-13-38(14-16-39)29(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,17-19,29H,13-16,20H2 |
InChIキー |
PXASNKRVWKBWPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC7=C(C=C6)OCO7 |
正規SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC7=C(C=C6)OCO7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(diethylamino)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B395622.png)
![3,4,5-trimethoxy-N-{5-[(3,4,5-trimethoxybenzoyl)amino]-1-naphthyl}benzamide](/img/structure/B395624.png)
![methyl 4-{[7-(acetyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B395626.png)
![Methyl 4-[4-oxo-7-phenylmethoxy-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B395627.png)

![5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B395629.png)
![[3-[(4-Bromobenzoyl)oxymethyl]-2,2-dichlorocyclopropyl]methyl 4-bromobenzoate](/img/structure/B395631.png)
![5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B395632.png)
![S-[2-(2,4-dimethylanilino)-2-oxoethyl] thiocarbamate](/img/structure/B395633.png)
![2-({[2-(2-chlorophenyl)ethyl][(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B395634.png)
![methyl 4-{[7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B395637.png)


![3-[4-(benzyloxy)benzylidene]-5-(2-methoxy-4-methylphenyl)-2(3H)-furanone](/img/structure/B395641.png)
